

Spectroscopic Profile of 1-Iodo-2-butene: A Technical Guide

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Compound of Interest

Compound Name: 1-Iodo-2-butene

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **1-iodo-2-butene**, a valuable intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the established principles of spectroscopic interpretation and analysis of closely related iodoalkanes and substituted butenes. This document also outlines standardized experimental protocols for obtaining such spectra.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **1-iodo-2-butene**. These values are estimations derived from spectral data of analogous compounds and established spectroscopic theory.

Table 1: Predicted ^1H NMR Spectroscopic Data for **1-iodo-2-butene**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~5.5 - 5.8	m	2H	-CH=CH-
~3.9 - 4.1	d	2H	ICH ₂ -
~1.6 - 1.8	d	3H	CH ₃ -

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1-iodo-2-butene**

Chemical Shift (δ) (ppm)	Assignment
~125 - 135	-CH=CH-
~10 - 20	ICH ₂ -
~15 - 25	CH ₃ -

Table 3: Predicted IR Spectroscopic Data for **1-iodo-2-butene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3010 - 3050	Medium	=C-H Stretch
~2850 - 2960	Medium	C-H Stretch (Alkyl)
~1640 - 1680	Medium-Weak	C=C Stretch
~960 - 980	Strong	=C-H Bend (trans)
~500 - 600	Strong	C-I Stretch

Table 4: Predicted Mass Spectrometry Data for **1-iodo-2-butene**

m/z	Relative Intensity	Assignment
182	Moderate	[M] ⁺ (Molecular Ion)
127	High	[I] ⁺
55	High	[C ₄ H ₇] ⁺ (Loss of I)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **1-iodo-2-butene** (5-25 mg) is prepared by dissolving it in an appropriate deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) within an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is utilized.
- **¹H NMR Acquisition:** Standard proton NMR spectra are acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses the expected chemical shifts.
- **¹³C NMR Acquisition:** Carbon-13 NMR spectra are obtained using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

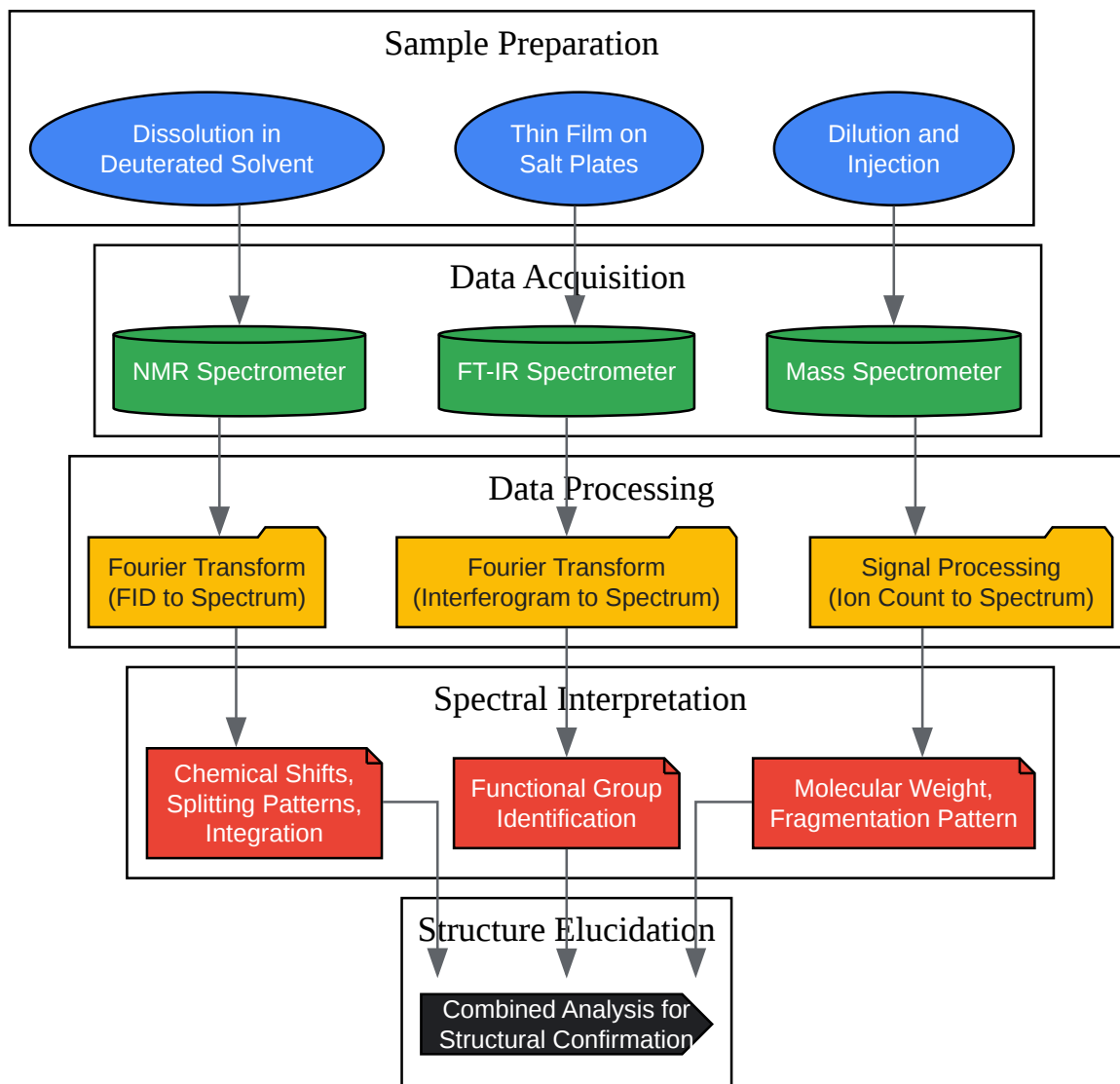
- **Sample Preparation:** For a liquid sample like **1-iodo-2-butene**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean, empty salt plates is recorded. The sample is then placed in the spectrometer's sample holder, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum.
- **Data Processing:** The final spectrum is typically displayed as percent transmittance versus wavenumber (cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** Electron Impact (EI) ionization is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1-iodo-2-butene**.



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A generalized workflow for spectroscopic analysis of an organic compound.

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